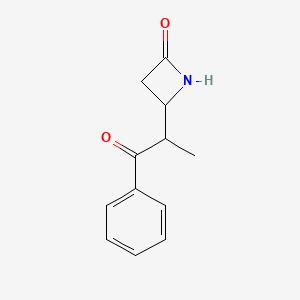
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. This compound is structurally characterized by the presence of an azetidinone ring, which is a key feature in many biologically active molecules, including antibiotics like penicillins and cephalosporins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of chloroacetyl chloride with aniline derivatives in the presence of a base like triethylamine can yield azetidin-2-one derivatives . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of azetidin-2-one derivatives often involves the use of high-throughput synthesis techniques and automated systems to ensure consistency and scalability. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like perbenzoates, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acyloxylation at the 4-position of azetidin-2-ones can yield 4-benzoyloxy- and acetoxy-substituted β-lactams .
Scientific Research Applications
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for cell wall construction . This inhibition leads to the disruption of bacterial cell wall integrity and ultimately results in cell death.
Comparison with Similar Compounds
Similar Compounds
Penicillins: These are β-lactam antibiotics that also contain the azetidinone ring and are used to treat bacterial infections.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action.
Azetidin-2-one derivatives: These compounds share the azetidinone core structure and exhibit various biological activities.
Uniqueness
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89691-19-0 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(1-oxo-1-phenylpropan-2-yl)azetidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8(10-7-11(14)13-10)12(15)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14) |
InChI Key |
WNTNKVUJDBCHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(=O)N1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















